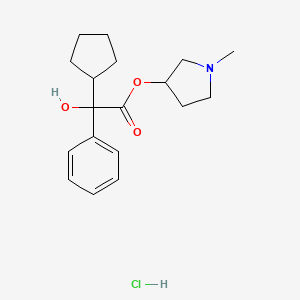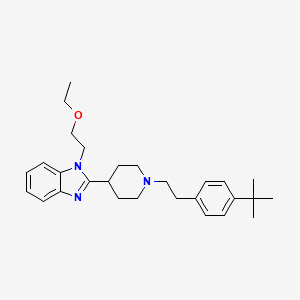
Alinastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alinastine is a noncompetitive histamine H1 receptor antagonist.
Wissenschaftliche Forschungsanwendungen
MicroRNA Regulation in Acute Lung Injury and Acute Respiratory Distress Syndrome
Research in the field of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) has identified microRNAs (miRNAs) as crucial regulators in these conditions. miRNAs are small non-coding molecules that post-transcriptionally regulate gene expression in various biological and pathological processes, including ALI/ARDS. This area of research, largely conducted using animal and cell culture model systems, suggests significant potential for miRNAs in understanding and potentially treating ALI/ARDS (Rajasekaran et al., 2016).
MicroRNA-27a and Inflammation in Acute Lung Injury
Further studies on miRNAs in ALI have focused on microRNA-27a (miR-27a), which plays a role in regulating inflammation and apoptosis. Overexpression of miR-27a in animal models has shown improvement in lung injury, suggesting a therapeutic potential of miRNAs in treating ALI. These findings are crucial for understanding the molecular mechanisms of miRNAs in ALI and their potential applications in therapy (Ju et al., 2018).
miRNAs as Novel Regulatory Molecules in ALI/ARDS
The role of miRNAs in the regulation of gene expression during ALI and ARDS has been further emphasized in other studies. Specific miRNAs are abnormally expressed in response to lung injury and have the potential to regulate inflammation pathways and modulate immune response. This regulatory function of miRNAs could be pivotal in relieving injury response and promoting recovery in ALI/ARDS, presenting them as novel therapeutic targets (Cao et al., 2016).
Off-Target Effects of siRNAs in Therapeutic Applications
Small interfering RNAs (siRNAs) are utilized for gene silencing and have significant therapeutic potential. However, their application faces challenges such as off-target activity, which can complicate the interpretation of gene-silencing experiments and potentially lead to unwanted toxicities. This insight is crucial for refining the use of siRNAs in therapeutic settings, including for conditions like ALI/ARDS (Jackson & Linsley, 2010).
Pulmonary Delivery of siRNA in Acute Lung Injury
Research has also focused on the use of siRNAs for the treatment of ALI/ARDS. The pulmonary route is considered advantageous for local siRNA therapy due to the lung's clear anatomy, accessibility, and relatively low enzyme activity. However, the clinical translation of siRNA is hindered by challenges in efficient delivery to target cells. Addressing these delivery system barriers is key for developing stable inhalable siRNA formulations for clinical use (Zoulikha et al., 2021).
Eigenschaften
CAS-Nummer |
154541-72-7 |
|---|---|
Produktname |
Alinastine |
Molekularformel |
C28H39N3O |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |
InChI-Schlüssel |
NPWTVYBPSXCRPM-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
154541-72-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



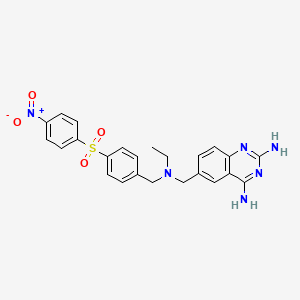
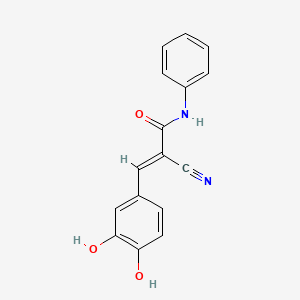
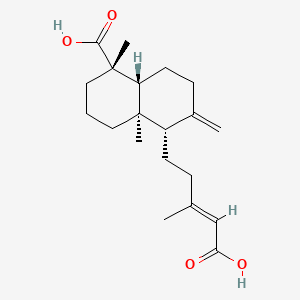
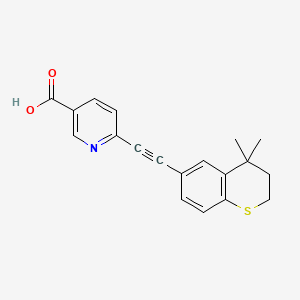
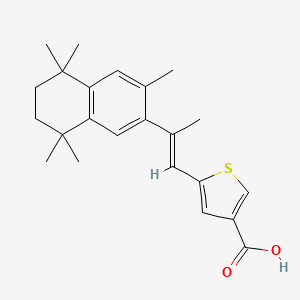
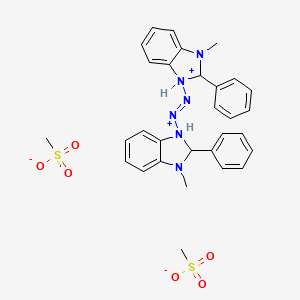
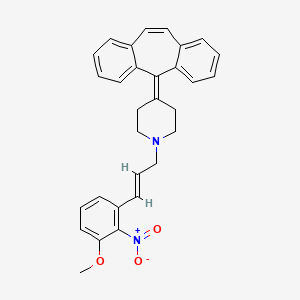
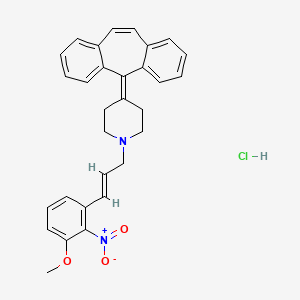
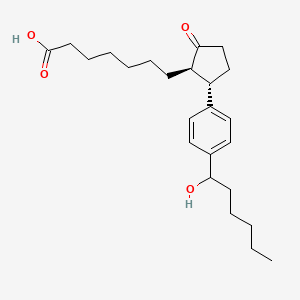
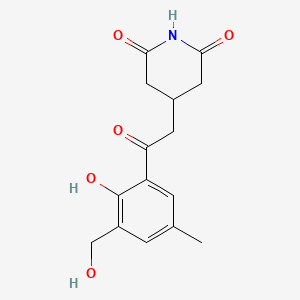
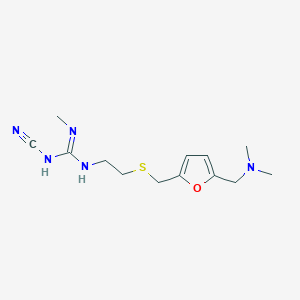
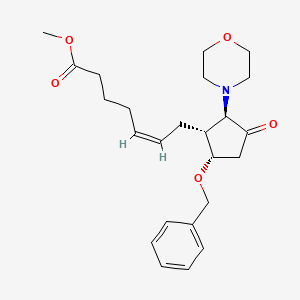
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
